Spectroscopic Fingerprint: A Unique 1H-NMR Profile for Identity Verification of 2-Methoxy-6-nitroaniline
The 1H-NMR spectrum of 2-Methoxy-6-nitroaniline provides a distinct, verifiable fingerprint that distinguishes it from its positional isomers. While comprehensive comparative spectral libraries are not publicly aggregated, the reported spectral data for the 2,6-isomer includes a diagnostic pattern of aromatic proton signals . The presence of a doublet at δ 7.68 (J=8 Hz) and another at δ 6.88 (J=8 Hz) confirms the specific 1,2,3-trisubstituted benzene pattern unique to this ortho-arrangement.
| Evidence Dimension | 1H-NMR Spectroscopic Signature |
|---|---|
| Target Compound Data | δ 7.68 (d, J=8 Hz, 1H), δ 6.88 (d, J=8 Hz, 1H), δ 5.74 (s, 2H, NH2), δ 4.74 (s), δ 3.76 (s, 3H, OCH3), δ 2.92 (t, J=8 Hz) ppm . |
| Comparator Or Baseline | Qualitative: A 2,4- or 2,5-nitroanisidine isomer would produce a different coupling pattern and number of aromatic signals, allowing for unambiguous identification. |
| Quantified Difference | Unique 1,2,3-substitution pattern results in two distinct aromatic doublets. |
| Conditions | NMR spectrum obtained in standard conditions; solvent likely CDCl3 based on chemical shifts . |
Why This Matters
This allows for rapid, non-destructive identity confirmation and purity assessment, crucial for ensuring correct starting material in regulated or complex synthetic sequences.
